molecular formula C21H15F3N4O4 B11511090 2-phenyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide

2-phenyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide

Cat. No.: B11511090
M. Wt: 444.4 g/mol
InChI Key: OAFSPDBCOWXMSS-UHFFFAOYSA-N
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Description

2-phenyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic system, and is substituted with phenyl and trifluoromethyl groups, enhancing its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of a pyrrolo[2,3-d]pyrimidine derivative with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as 1,4-dioxane at elevated temperatures (50-55°C) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or trifluoromethyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

2-phenyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-phenyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H15F3N4O4

Molecular Weight

444.4 g/mol

IUPAC Name

2-phenyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide

InChI

InChI=1S/C21H15F3N4O4/c22-21(23,24)20(27-14(29)11-12-7-3-1-4-8-12)15-16(25-18(20)31)28(19(32)26-17(15)30)13-9-5-2-6-10-13/h1-10H,11H2,(H,25,31)(H,27,29)(H,26,30,32)

InChI Key

OAFSPDBCOWXMSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2(C3=C(NC2=O)N(C(=O)NC3=O)C4=CC=CC=C4)C(F)(F)F

Origin of Product

United States

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